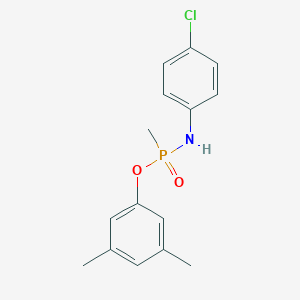![molecular formula C14H6ClN3O3 B5723502 {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile, also known as CNF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CNF is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 220-222°C.
Mécanisme D'action
The mechanism of action of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is not well understood, but it is believed to involve the formation of a charge-transfer complex between the {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile molecule and the target molecule. This complex formation leads to changes in the fluorescence properties of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells, and it has also been used for the detection of intracellular pH changes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile in lab experiments is its excellent fluorescence properties, which allow for the detection of target molecules with high sensitivity and specificity. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile is its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are several potential directions for future research on {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile. One area of interest is the development of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile-based sensors for the detection of various analytes, including biomolecules, metal ions, and environmental pollutants. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile could be used as a platform for the development of fluorescent probes with improved sensitivity and selectivity. Finally, further studies are needed to better understand the mechanism of action of {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile and its potential applications in various fields.
Méthodes De Synthèse
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile can be synthesized using various methods, including the Knoevenagel condensation reaction between 2-chloro-5-nitrobenzaldehyde and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified through recrystallization.
Applications De Recherche Scientifique
{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been shown to exhibit excellent fluorescence properties, making it an attractive candidate for bioimaging applications. Additionally, {[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propriétés
IUPAC Name |
2-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN3O3/c15-13-3-1-10(18(19)20)6-12(13)14-4-2-11(21-14)5-9(7-16)8-17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTVRMLKBLTTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methylidene}propanedinitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723427.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5723437.png)
![isopropyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5723452.png)

![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)
![N-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5723486.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5723494.png)
![4-{[(6-bromo-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5723505.png)
![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)
![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)